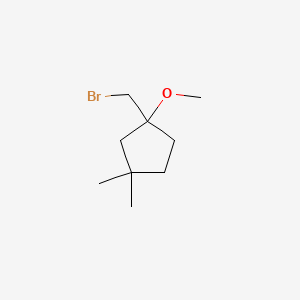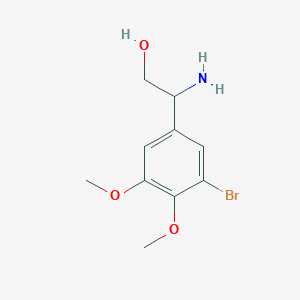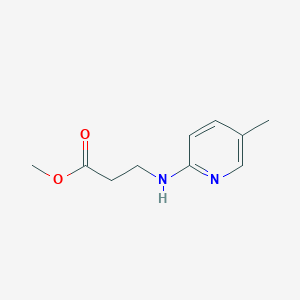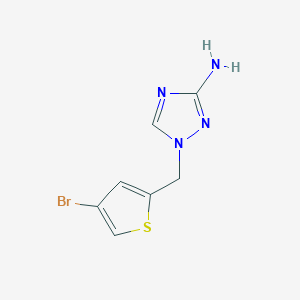
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane is an organic compound with a unique structure that includes a bromomethyl group, a methoxy group, and a cyclopentane ring with two methyl substituents
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane can be achieved through several routes. One common method involves the bromination of 1-methoxy-3,3-dimethylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the methylene position adjacent to the methoxy group.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane can be compared to other similar compounds, such as:
1-(Chloromethyl)-1-methoxy-3,3-dimethylcyclopentane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Bromomethyl)-1-ethoxy-3,3-dimethylcyclopentane: Similar but with an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.
1-(Bromomethyl)-1-methoxycyclohexane: Similar but with a cyclohexane ring instead of a cyclopentane ring, influencing its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxy-3,3-dimethylcyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-8(2)4-5-9(6-8,7-10)11-3/h4-7H2,1-3H3 |
InChI Key |
WUWYJGMNOJNLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CBr)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)

![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)

![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
